Vitisin B (vitis vinifera)
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Overview
Description
Vitisin B is a naturally occurring stilbene compound found in Vitis vinifera, commonly known as grapevine. Stilbenes are a group of polyphenolic compounds known for their antioxidant properties. Vitisin B, along with other stilbenes like resveratrol and ε-viniferin, plays a significant role in the plant’s defense mechanisms against pathogens and environmental stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vitisin B involves the oxidative coupling of resveratrol molecules. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction typically occurs under mild conditions, with the presence of hydrogen peroxide as an oxidizing agent .
Industrial Production Methods: Industrial production of Vitisin B is primarily achieved through the extraction and purification from grapevine roots and canes. High-speed counter-current chromatography (HSCCC) is a common method used for the separation and purification of Vitisin B. The process involves a quaternary solvent system composed of chloroform, methanol, n-butanol, and water .
Chemical Reactions Analysis
Types of Reactions: Vitisin B undergoes various chemical reactions, including:
Oxidation: Vitisin B can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert Vitisin B back to its precursor resveratrol.
Substitution: Substitution reactions can occur at the hydroxyl groups of Vitisin B, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxidases, and laccases are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol.
Substitution: Alkylated derivatives of Vitisin B.
Scientific Research Applications
Chemistry: Vitisin B is used as a model compound for studying oxidative coupling reactions and the synthesis of polyphenolic compounds.
Biology: It has been shown to exhibit antioxidant properties, which can help in reducing oxidative stress in biological systems.
Medicine: Vitisin B has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Vitisin B is used in the cosmetic and nutraceutical industries for its antioxidant properties
Mechanism of Action
Vitisin B exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress in cells. The molecular targets of Vitisin B include various enzymes and signaling pathways involved in oxidative stress response. It can modulate the activity of enzymes such as superoxide dismutase and catalase, and influence signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with potent antioxidant properties.
ε-Viniferin: Another stilbene found in grapevine with similar antioxidant activities.
δ-Viniferin: A dimer of resveratrol with anti-tumoral and neuroprotective properties.
Comparison: Vitisin B is unique due to its higher molecular weight and complex structure compared to resveratrol and ε-viniferin. While resveratrol is the most studied stilbene, Vitisin B has shown potential for stronger antioxidant activity in certain assays. The interactions between Vitisin B and other stilbenes can result in synergistic or additive effects, enhancing their overall antioxidant capacity .
Biological Activity
Vitisin B, a resveratrol tetramer derived from Vitis vinifera, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
1. Chemical Structure and Properties
Vitisin B is a polyphenolic compound classified as a stilbene. Its structure is characterized by multiple hydroxyl groups that contribute to its antioxidant and anti-inflammatory properties. As a derivative of resveratrol, it shares similar biological functions but exhibits unique properties due to its oligomeric structure.
2. Antioxidant Activity
Vitisin B demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In studies comparing the antioxidant capabilities of various stilbenes, Vitisin B exhibited lower effectiveness than resveratrol and ε-viniferin but still showed notable activity in DPPH and NO scavenging assays.
Compound | DPPH IC50 (µM) | NO IC50 (µM) |
---|---|---|
Resveratrol | 81.92 ± 9.17 | 200.68 ± 15.40 |
ε-Viniferin | 80.12 ± 13.79 | Not reported |
Vitisin B | 129.14 ± 26.13 | Not reported |
These results indicate that while Vitisin B may not be the most potent antioxidant among its relatives, it still contributes to overall antioxidant activity in mixtures .
3. Anticancer Properties
Recent studies have highlighted Vitisin B's potential in cancer prevention and treatment, particularly in breast cancer. Research indicates that Vitisin B inhibits fatty acid synthase (FAS) activity, which is often overexpressed in cancer cells.
- Inhibition of FAS : Vitisin B was shown to down-regulate FAS expression and inhibit its activity in MDA-MB-231 breast cancer cells, leading to reduced cell viability with an IC50 value of approximately 8.45 µg/ml .
- Induction of Apoptosis : Flow cytometry analysis revealed that Vitisin B induces apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells at concentrations above 8 µg/ml .
4. Antiviral Activity
Vitisin B has also been investigated for its antiviral properties, particularly against influenza A virus (IAV). It was found to inhibit neuraminidase (NA) activity and reduce viral replication in infected cells.
- Mechanism of Action : The compound modulates intracellular reactive oxygen species (ROS) levels through the G6PD/Nrf2 pathway and inhibits NF-κB signaling, which are critical for viral replication .
- In Vivo Efficacy : In animal models, Vitisin B administration resulted in reduced body weight loss and increased survival rates in IAV-infected mice, suggesting its potential as a therapeutic agent against viral infections .
5. Other Biological Activities
Beyond its anticancer and antiviral effects, Vitisin B exhibits several other biological activities:
- Anti-inflammatory Effects : Studies suggest that it may help alleviate inflammation-related conditions .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties similar to those of resveratrol .
Case Study: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells demonstrated that treatment with Vitisin B led to a significant decrease in cell viability and induction of apoptosis through the down-regulation of anti-apoptotic proteins like Bcl-2 .
Case Study: Influenza A Virus Infection
In a recent experimental study involving mice infected with H1N1, administration of Vitisin B showed promising results in reducing viral load and improving survival rates by modulating immune responses .
Properties
CAS No. |
184362-10-5 |
---|---|
Molecular Formula |
C25H25O12+ |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium |
InChI |
InChI=1S/C25H24O12/c1-32-15-5-10(6-16(33-2)19(15)28)23-24(37-25-22(31)21(30)20(29)17(9-26)36-25)12-3-4-34-13-7-11(27)8-14(35-23)18(12)13/h3-8,17,20-22,25-26,28-31H,9H2,1-2H3/p+1/t17-,20-,21+,22-,25+/m1/s1 |
InChI Key |
MQBZYHDAWXXFLB-FHBCLOHASA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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